2-(3-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
2-(3-Chlorophenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide is an organic compound that features a chlorophenoxy group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 3-chlorophenoxyacetic acid.
Amidation Reaction: The 3-chlorophenoxyacetic acid is then reacted with 4-(1H-1,2,3,4-tetrazol-1-yl)aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The chlorophenoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or sodium thiolate.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(3-Chlorophenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study the biological pathways involving tetrazole derivatives.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: The compound can modulate signaling pathways that regulate inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide: Similar structure but with a different position of the chlorine atom.
2-(3-Bromophenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide: Similar structure with bromine instead of chlorine.
Uniqueness
2-(3-Chlorophenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide is unique due to the specific positioning of the chlorophenoxy group and the tetrazole ring, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C15H12ClN5O2 |
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Molecular Weight |
329.74 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H12ClN5O2/c16-11-2-1-3-14(8-11)23-9-15(22)18-12-4-6-13(7-5-12)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22) |
InChI Key |
SUTYOUAJYRDAKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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